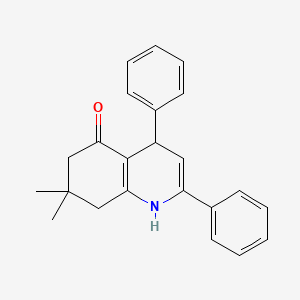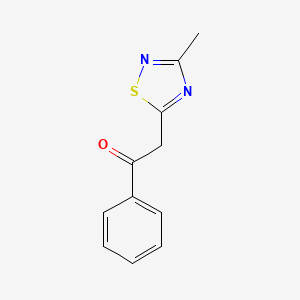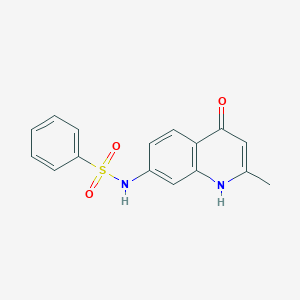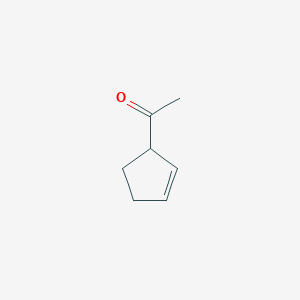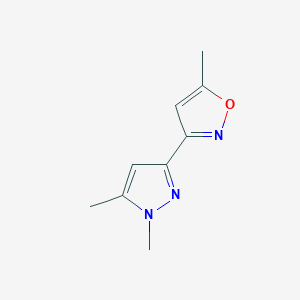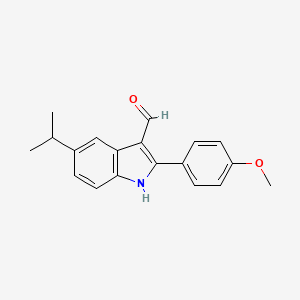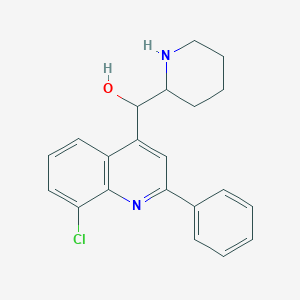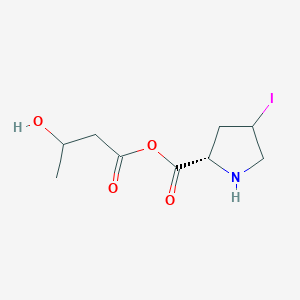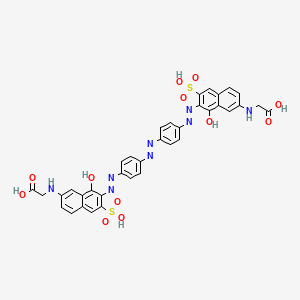
N,N'-(Azobis(4,1-phenyleneazo(8-hydroxy-6-sulphonaphthalene-7,2-diyl)))bisglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid is a complex organic compound characterized by its unique structure, which includes multiple diazene and phenylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid typically involves organic synthesis reactions. The process may include the condensation of diazene and phenylene derivatives under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the successful synthesis of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for efficiency and yield, often utilizing automated systems to control reaction parameters. The use of high-purity reagents and advanced purification methods ensures the production of high-quality 2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the diazene groups, leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired chemical transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonated derivatives, while reduction can produce amine-containing compounds .
Wissenschaftliche Forschungsanwendungen
2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism by which 2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s diazene and phenylene groups can interact with various enzymes and receptors, influencing biochemical pathways. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Diazene-1,2-diylbis(4,1-phenylene))dimethanol: A related compound with similar diazene and phenylene groups.
(E)-((diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate): Another compound with diazene and phenylene groups, used in different applications.
Uniqueness
2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields of research .
Eigenschaften
CAS-Nummer |
72705-43-2 |
|---|---|
Molekularformel |
C36H28N8O12S2 |
Molekulargewicht |
828.8 g/mol |
IUPAC-Name |
2-[[7-[[4-[[4-[[7-(carboxymethylamino)-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonaphthalen-2-yl]amino]acetic acid |
InChI |
InChI=1S/C36H28N8O12S2/c45-31(46)17-37-25-3-1-19-13-29(57(51,52)53)33(35(49)27(19)15-25)43-41-23-9-5-21(6-10-23)39-40-22-7-11-24(12-8-22)42-44-34-30(58(54,55)56)14-20-2-4-26(38-18-32(47)48)16-28(20)36(34)50/h1-16,37-38,49-50H,17-18H2,(H,45,46)(H,47,48)(H,51,52,53)(H,54,55,56) |
InChI-Schlüssel |
YTCALPYCGNADML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)NCC(=O)O)S(=O)(=O)O)N=NC5=C(C=C6C=CC(=CC6=C5O)NCC(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


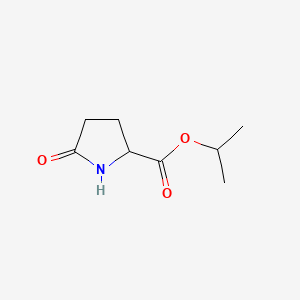
![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
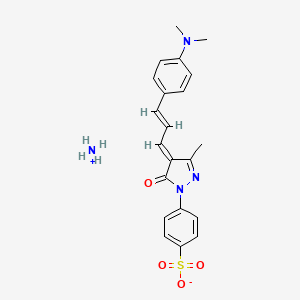

![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
